5-Hydroxyindole-3-acetic Acid (D5)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxyindole-3-acetic acid is a metabolite derived from the metabolism of serotonin, an essential neurotransmitter. This compound is primarily formed in the liver and lungs through the action of monoamine oxidase on serotonin, followed by further oxidation by aldehyde dehydrogenase . It is commonly used as a biomarker in clinical settings to measure serotonin levels in the body.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-3-acetic acid typically involves the oxidation of serotonin. One common method is the use of monoamine oxidase to convert serotonin into 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase to form 5-Hydroxyindole-3-acetic acid .

Industrial Production Methods: Industrial production of 5-Hydroxyindole-3-acetic acid can involve biotechnological approaches, such as microbial fermentation. This method uses genetically engineered microorganisms to convert tryptophan or serotonin into 5-Hydroxyindole-3-acetic acid under controlled conditions .

化学反応の分析

Types of Reactions: 5-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different metabolites.

Reduction: Although less common, reduction reactions can modify the compound.

Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.

Major Products:

Oxidation: Further oxidation can lead to the formation of various hydroxylated derivatives.

Reduction: Reduction can yield different indole derivatives.

Substitution: Substitution reactions can produce halogenated indole compounds.

科学的研究の応用

Scientific Research Applications

5-Hydroxyindole-3-acetic Acid (D5) has a wide range of applications in scientific research:

Analytical Chemistry

- Internal Standard in Mass Spectrometry: D5 is extensively used as an internal standard for quantifying levels of its unlabeled counterpart through mass spectrometry techniques. The deuterium labeling allows for precise differentiation between the labeled and unlabeled compounds, improving the accuracy of quantitative analyses .

Biological Studies

- Study of Serotonin Metabolism: D5 plays a crucial role in understanding serotonin metabolism and related pathways. Its stable isotopic nature facilitates tracking metabolic processes in biological systems.

Medical Research

- Diagnosis of Neuroendocrine Tumors: D5 is utilized in the diagnosis and monitoring of neuroendocrine tumors by measuring serotonin metabolites. Elevated levels of 5-Hydroxyindole-3-acetic Acid are often indicative of carcinoid tumors, making it a valuable biomarker .

Industrial Applications

- Pharmaceutical Production: D5 is employed in the production of pharmaceuticals and other chemical products, particularly those targeting serotonin pathways. Its stable isotope labeling aids in quality control and formulation development .

Case Studies

Several studies have highlighted the utility of 5-Hydroxyindole-3-acetic Acid (D5) in clinical settings:

Implications for Neuropsychiatric Conditions

The biological implications of 5-Hydroxyindole-3-acetic Acid (D5) extend to its potential role in mood regulation and other neuropsychiatric conditions. Disturbances in serotonin metabolism are linked to various psychological disorders, including depression and schizophrenia. The ability to accurately measure serotonin metabolites using deuterated compounds like D5 enhances diagnostic capabilities and informs treatment strategies .

作用機序

The primary mechanism of action of 5-Hydroxyindole-3-acetic acid involves its role as a metabolite of serotonin. It is formed through the oxidative deamination of serotonin by monoamine oxidase, followed by further oxidation by aldehyde dehydrogenase. This compound is then excreted from the body through active transport mechanisms . It can also influence gut motility by acting on L-type calcium channels in the intestinal smooth muscle .

類似化合物との比較

5-Hydroxyindole-3-acetic acid is unique due to its specific role as a serotonin metabolite. Similar compounds include:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-Hydroxytryptophan: A precursor to serotonin.

Serotonin: The neurotransmitter from which 5-Hydroxyindole-3-acetic acid is derived.

These compounds share structural similarities but differ in their biological roles and applications.

生物活性

5-Hydroxyindole-3-acetic acid (5-HIAA) is a significant metabolite of serotonin, a neurotransmitter that plays a crucial role in various physiological processes. The deuterated form, 5-Hydroxyindole-3-acetic Acid-D5 (D5), serves as a stable isotope-labeled derivative, enhancing its utility in analytical applications, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of D5, its synthesis, implications in metabolic disorders, and its role as a biomarker.

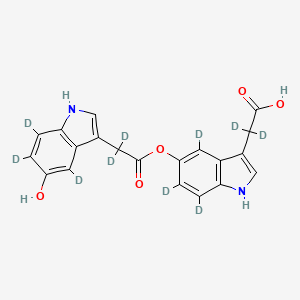

- Molecular Formula : C₁₀H₄D₅NO₃

- Molecular Weight : 196.21 g/mol

- CAS Number : 81587-11-3

The substitution of hydrogen atoms with deuterium increases the stability of D5 without altering its biological activity, making it particularly valuable for research requiring high specificity and sensitivity .

Biological Role and Mechanism

D5 is primarily involved in the metabolism of serotonin, acting as a biomarker for serotonin levels in biological fluids. Its biological activity is linked to several physiological processes:

- Neurotransmission : D5 interacts with various receptors involved in neurotransmission, influencing mood regulation and cognitive functions.

- Metabolic Syndrome (MetS) : Research indicates that elevated levels of peripheral 5-HIAA are associated with components of MetS, including obesity and dyslipidemia. A study involving 180 adults found significant correlations between serum 5-HIAA concentrations and metabolic parameters such as waist circumference and blood pressure .

- Inflammation : D5 has been positively associated with high-sensitivity C-reactive protein (hsCRP), indicating its potential role in chronic inflammation related to metabolic disorders .

Case Studies

-

Association with Metabolic Syndrome :

- A cross-sectional study assessed the relationship between serum 5-HIAA levels and MetS components. The findings revealed that higher concentrations of 5-HIAA were significantly associated with central obesity and elevated blood pressure (P<0.05). The odds ratio for predicting MetS was found to be 4.41 after adjusting for hsCRP levels .

- Longitudinal Studies on Amino Acids :

Synthesis Methods

The synthesis of D5 can be achieved through various methods, which include:

- Chemical Synthesis : Utilizing deuterated precursors to incorporate deuterium into the molecular structure.

- Biological Synthesis : Employing enzymatic pathways that naturally incorporate deuterium during metabolic processes.

Applications

D5 has numerous applications across different fields:

- Pharmaceutical Research : As a stable isotope-labeled compound, D5 is utilized in pharmacokinetic studies to trace drug metabolism.

- Clinical Diagnostics : Elevated urinary levels of 5-HIAA are used as a diagnostic marker for neuroendocrine tumors that secrete serotonin .

- Metabolic Studies : Its role as a biomarker for serotonin metabolism provides insights into metabolic disorders and their management.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Hydroxyindole-3-acetic Acid | 54-16-0 | Parent compound; not deuterated |

| Indole-3-acetic Acid-D5 | 76937-78-5 | Plant growth regulator; similar indole structure |

| Serotonin | 50-67-9 | Precursor to 5-Hydroxyindole |

特性

IUPAC Name |

2,2-dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)/i1D,2D,3D,4D,5D2,6D2,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAVMLVMRHBJPE-BZUKVWQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1NC=C2C([2H])([2H])C(=O)OC3=C(C4=C(C(=C3[2H])[2H])NC=C4C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。